N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Description
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide |
InChI |
InChI=1S/C19H19N3O3S/c1-4-25-15-9-8-13(11-16(15)24-3)17-20-19(26-22-17)21-18(23)14-7-5-6-12(2)10-14/h5-11H,4H2,1-3H3,(H,20,21,22,23) |
InChI Key |
LWAYOZKEACKHCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC(=C3)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions using ethyl and methyl halides, respectively.
Amide Formation: The final step involves the formation of the amide bond by reacting the thiadiazole derivative with 3-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl and methyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Agricultural Chemistry: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
- N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
- N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-benzamide
Uniqueness
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may enhance its bioactivity and solubility compared to similar compounds. Additionally, the 3-methylbenzamide moiety may contribute to its specificity and potency in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
